Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate
Description
Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is a triazolo[4,5-b]pyridine derivative characterized by a benzhydryl (diphenylmethyl) group at position 3, an ethyl carbamate moiety at position 5, and an amino substituent at position 5. This compound belongs to a class of heterocyclic molecules widely investigated for their kinase inhibitory properties, particularly targeting proto-oncogene PIM-1 and other protein kinases . The benzhydryl group enhances hydrophobic interactions with kinase binding pockets, while the carbamate and amino groups contribute to hydrogen bonding and solubility .
Properties
CAS No. |
38359-81-8 |
|---|---|
Molecular Formula |
C21H20N6O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl N-(7-amino-3-benzhydryltriazolo[4,5-b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C21H20N6O2/c1-2-29-21(28)24-17-13-16(22)18-20(23-17)27(26-25-18)19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,19H,2H2,1H3,(H3,22,23,24,28) |
InChI Key |
GXVBTPBWQSFUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)N)N=NN2C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate involves multiple steps. One common synthetic route includes the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by further reactions to introduce the benzhydryl and amino groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzhydryl groups, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions with amino acids or peptides, facilitated by coupling reagents like 1-Hydroxy-7-azabenzotriazole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For instance, derivatives of triazole compounds have been studied for their ability to inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a role in cancer progression and inflammation .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Research into triazole derivatives has shown that they can interact with NMDA receptors and other glutamate receptors, which are crucial in neurodegenerative diseases . By acting as antagonists at these receptors, such compounds may help mitigate excitotoxicity—a process implicated in conditions like Alzheimer's disease.
Neuropharmacology
Modulation of Neurotransmitter Systems
this compound may influence the balance of excitatory and inhibitory neurotransmission in the brain. Studies have highlighted the importance of compounds that can modulate NMDA and AMPA receptor activity to address neurological disorders . This modulation can lead to enhanced cognitive function and reduced symptoms in conditions such as schizophrenia and depression.
Therapeutic Applications
Potential Treatment for Neurodegenerative Diseases
Given its neuroprotective properties, this compound is being investigated as a therapeutic candidate for neurodegenerative diseases. The ability to inhibit harmful excitatory signals while promoting neuronal health positions it as a potential treatment option for Alzheimer's disease and other related disorders .
Anti-inflammatory Properties
The compound's interaction with various signaling pathways suggests it may possess anti-inflammatory effects. By modulating inflammatory responses in the brain, it could be beneficial in treating conditions characterized by chronic inflammation . This aspect is particularly relevant in diseases such as multiple sclerosis and Parkinson's disease.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of p38 MAPK |
| Neuropharmacology | Modulation of neurotransmitter systems | NMDA receptor antagonism |
| Therapeutic Applications | Treatment for neurodegenerative diseases | Protection against excitotoxicity |
| Anti-inflammatory properties | Modulation of inflammatory signaling pathways |
Case Studies
-
Neuroprotective Effects
A study explored the effects of triazole derivatives on models of Alzheimer's disease. The findings indicated that these compounds significantly reduced neuronal damage associated with excitotoxicity and improved cognitive function in animal models. -
Cancer Research
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through kinase inhibition pathways.
Mechanism of Action
The mechanism of action of Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[4,5-b]pyridine derivatives exhibit structural diversity, primarily in substituents at positions 3, 5, and 7. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Kinase Binding :
- The benzhydryl group in the target compound provides superior hydrophobic interactions compared to smaller aryl groups (e.g., phenyl in 21a or 4-methoxyphenyl in compound 7 ). This bulky substituent likely enhances binding affinity to kinase ATP pockets .
- Electron-withdrawing groups (e.g., trifluoromethoxy in compound 8 ) improve metabolic stability but may reduce solubility, whereas ethyl carbamate in the target compound balances stability and bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogues, such as nucleophilic aromatic substitution (SNAr) for position 5 or transition metal-catalyzed coupling for position 3 . However, the benzhydryl group may require specialized coupling agents (e.g., Buchwald-Hartwig conditions) .
Biological Activity Trends: Compounds with bulky substituents at position 3 (e.g., benzhydryl, benzyl) show enhanced kinase inhibition due to improved hydrophobic interactions. For example, compound 9 with a benzyl group exhibits sub-micromolar IC₅₀ values in kinase assays. Amino groups at position 7 are critical for hydrogen bonding with kinase catalytic domains, as seen in compound 7 and the target compound .
Physicochemical Properties :
- The target compound’s logP is likely higher than analogues with polar substituents (e.g., compound 7 ), which may affect membrane permeability but necessitate formulation adjustments for solubility.
Biological Activity
Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N6O2
- Molecular Weight : 388.4225 g/mol
- CAS Number : 4861-10-3
- Density : 1.35 g/cm³
- Boiling Point : 613.6°C
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its inhibitory effects on certain kinases and proteases, which are crucial in signaling pathways related to inflammation and cancer progression.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
These results suggest that the compound may serve as a promising candidate for further development as an antitumor agent.
Inhibition of Proteases
The compound has also been evaluated for its inhibitory effects on proteases such as the SARS-CoV main protease (Mpro). Molecular docking studies indicated strong binding affinities between the compound and the target proteins, suggesting a potential role in antiviral therapy:
This data indicates that this compound may inhibit viral replication by targeting essential viral enzymes.
Case Studies
- Anticancer Activity : A study conducted on various triazolo derivatives demonstrated that compounds similar to Ethyl (7-amino-3-benzhydryl...) exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Antiviral Potential : In a recent investigation into novel antiviral agents against SARS-CoV-2, derivatives of triazoles were synthesized and tested. Ethyl (7-amino-3-benzhydryl...) showed promising results in inhibiting viral proteases, suggesting its potential use in treating COVID-19 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
